molecular formula C16H15N5OS B2854209 N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251563-27-5

N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Katalognummer B2854209
CAS-Nummer: 1251563-27-5
Molekulargewicht: 325.39
InChI-Schlüssel: CWCUNRUDMJKSIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, also known as PETT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. PETT is a thiazole-based compound that possesses a pyrimidine moiety, making it a potential candidate for the development of novel drugs.

Wirkmechanismus

The mechanism of action of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves the inhibition of the protein kinase CK2, which is overexpressed in many cancer cells. CK2 plays a crucial role in cell proliferation, survival, and differentiation. By inhibiting CK2, N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is essential for their growth and survival. Additionally, N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been found to modulate the immune response, which may enhance the efficacy of cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has also been shown to have minimal toxicity towards normal cells, making it a suitable candidate for further research. However, the limitations of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide include its poor solubility in water, which may affect its bioavailability, and its limited in vivo efficacy, which may require further optimization.

Zukünftige Richtungen

There are several future directions for the research and development of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide. First, the optimization of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide's pharmacokinetic and pharmacodynamic properties may enhance its efficacy in vivo. Second, the combination of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide with other anticancer agents may improve its therapeutic potential. Third, the development of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide derivatives with improved solubility and potency may expand its applications in cancer treatment. Fourth, the investigation of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide's potential in other diseases, such as inflammatory disorders and infectious diseases, may broaden its therapeutic scope.
Conclusion
In conclusion, N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a thiazole-based compound that has shown promising anticancer activity through the inhibition of CK2. N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has minimal toxicity towards normal cells and inhibits angiogenesis, making it a potential candidate for cancer treatment. However, further optimization of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide's properties and the investigation of its potential in other diseases are needed to fully realize its therapeutic potential.

Synthesemethoden

The synthesis of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves the reaction of 2-aminothiazole with 2-bromoacetophenone to form 2-(2-bromoacetophenylamino)thiazole. This intermediate is then reacted with 2-aminopyrimidine to form N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide. The synthesis of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been optimized to produce high yields and purity, making it a suitable compound for further research.

Wissenschaftliche Forschungsanwendungen

N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been found to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.

Eigenschaften

IUPAC Name

N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-11(12-6-3-2-4-7-12)19-14(22)13-10-23-16(20-13)21-15-17-8-5-9-18-15/h2-11H,1H3,(H,19,22)(H,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCUNRUDMJKSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.